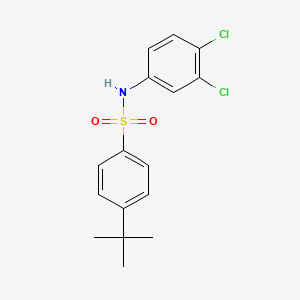

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide is a molecule with a sulfonyl group and a dichlorophenyl group attached to a tert-butyl benzene ring. It has a linear formula of C17H17Cl2NO .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis

The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .Chemical Reactions Analysis

The reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of a similar compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide .Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.237 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Oxidation Catalysis

4-tert-Butylbenzenesulfonamide has been utilized as a substituent in the synthesis of iron phthalocyanine derivatives, which exhibit remarkable stability under oxidative conditions. These compounds have demonstrated potential as oxidation catalysts, with the ability to oxidize cyclohexene to allylic ketone using H2O2 as the oxidant and styrene oxidation leading mainly to benzaldehyde (Umit Işci et al., 2014).

Enzyme Inhibition

The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase have been explored, showcasing these compounds' potential in biochemistry and medicinal chemistry. These derivatives demonstrate potent inhibition against human carbonic anhydrase isoenzymes, indicating their relevance in therapeutic applications (H. Gul et al., 2016).

Anticancer Activity

Research into mixed-ligand copper(II)-sulfonamide complexes has revealed significant findings on their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes have been shown to interact with DNA in a manner dependent on the sulfonamide derivative, leading to DNA damage and exhibiting antiproliferative activity against tumor cells, making them of interest for cancer treatment strategies (M. González-Álvarez et al., 2013).

Synthesis of Cinchonidinium Salts

4-(Bromomethyl)benzenesulfonamides have been prepared for the quaternization of cinchonidine, leading to cinchonidinium salts that showed highly enantioselective catalytic activity in asymmetric benzylation reactions. This highlights their utility in organic synthesis, particularly in the creation of enantioselective catalysts (S. Itsuno et al., 2014).

Schiff Bases Synthesis and Biological Potential

The novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized, showing enzyme inhibition potential against AChE and BChE enzymes. Molecular docking studies provided insights into their binding modes, with notable antioxidant potential demonstrated in certain compounds (Naghmana Kausar et al., 2019).

Advanced Oxidation Processes

Studies on the advanced oxidation process using zero-valent iron and peroxydisulfate, generating sulfate radicals, have shown efficiency in degrading environmental contaminants such as 4-chlorophenol. This highlights the role of 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide derivatives in environmental chemistry for pollutant degradation (Jin-ying Zhao et al., 2010).

Eigenschaften

IUPAC Name |

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)19-12-6-9-14(17)15(18)10-12/h4-10,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQIFXLWMZCTSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2420102.png)

![ethyl 4-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2420103.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2420106.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2420114.png)

![3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2420115.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2420116.png)

![Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate](/img/structure/B2420122.png)